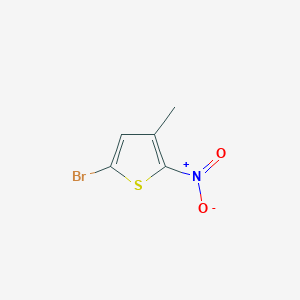![molecular formula C10H6O2S2 B428713 [3,3'-Bithiophene]-2,2'-dicarboxaldehyde CAS No. 40306-89-6](/img/structure/B428713.png)
[3,3'-Bithiophene]-2,2'-dicarboxaldehyde
Descripción general
Descripción
[3,3’-Bithiophene]-2,2’-dicarboxaldehyde: is an organic compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and stability. This compound is characterized by two thiophene rings connected at the 3-position, with aldehyde groups attached at the 2-position of each ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bithiophene]-2,2’-dicarboxaldehyde typically involves the coupling of thiophene derivatives. One common method is the palladium-catalyzed Suzuki coupling reaction, where 3-bromothiophene-2-carbaldehyde is coupled with a boronic acid derivative under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of [3,3’-Bithiophene]-2,2’-dicarboxaldehyde may involve large-scale coupling reactions using similar methods as described above. The oxidative molecular layer deposition (oMLD) method has also been explored for the fabrication of robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers .
Análisis De Reacciones Químicas
Types of Reactions: [3,3’-Bithiophene]-2,2’-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: [3,3’-Bithiophene]-2,2’-dicarboxylic acid.
Reduction: [3,3’-Bithiophene]-2,2’-diol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[3,3’-Bithiophene]-2,2’-dicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors and bioelectronic devices.
Medicine: Explored for its potential in drug delivery systems and as a precursor for biologically active compounds.
Mecanismo De Acción
The mechanism of action of [3,3’-Bithiophene]-2,2’-dicarboxaldehyde involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
[3,3’-Bithiophene]: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
[2,2’-Bithiophene]-5,5’-dicarboxaldehyde: Similar structure but with aldehyde groups at different positions, leading to different reactivity and applications.
Dithieno[3,2-b2’,3’-d]thiophene: Another thiophene derivative with unique electronic properties, used in organic electronics.
Uniqueness: [3,3’-Bithiophene]-2,2’-dicarboxaldehyde is unique due to the presence of aldehyde groups at the 2-position of each thiophene ring, which enhances its reactivity and versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
3-(2-formylthiophen-3-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-5-9-7(1-3-13-9)8-2-4-14-10(8)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAPXIXMROYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C2=C(SC=C2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Ditert-butoxy-5-[3-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B428634.png)

![2,4-Dibromothieno[2,3-b]thiophene](/img/structure/B428637.png)
![4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428638.png)
![5,6-dibromo-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428640.png)
![4-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428642.png)
![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)

![5,7-dibromo-2-methylthieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428651.png)
![4,4'-Bis[3-bromo-2-iodothiophene]](/img/structure/B428652.png)
![Methyl thieno[2,3-b]thien-2-yl sulfide](/img/structure/B428653.png)

